2,4-Bis(trifluoromethyl)quinolin-7(1H)-one is a fluorinated quinoline derivative characterized by the presence of two trifluoromethyl groups at the 2 and 4 positions of the quinoline ring. This compound, with the molecular formula and a molecular weight of 281.15 g/mol, is recognized for its enhanced chemical stability and biological activity due to the electron-withdrawing properties of the trifluoromethyl groups. Quinoline derivatives are widely studied in medicinal chemistry for their diverse pharmacological activities, making this compound particularly valuable in various scientific research fields .
These reactions make 2,4-bis(trifluoromethyl)quinolin-7(1H)-one a versatile compound in synthetic organic chemistry.
The biological activity of 2,4-bis(trifluoromethyl)quinolin-7(1H)-one is attributed to its structural features that enhance interaction with biological targets. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. The presence of trifluoromethyl groups significantly boosts their potency against various pathogens and cancer cell lines. Research indicates that compounds with similar structures exhibit activities such as inhibition of bacterial growth and interference with cellular processes involved in tumorigenesis .
The synthesis of 2,4-bis(trifluoromethyl)quinolin-7(1H)-one typically involves cyclization reactions starting from appropriate precursors. A common method includes:
The industrial production may also involve advanced purification techniques to ensure high-quality outcomes.
The applications of 2,4-bis(trifluoromethyl)quinolin-7(1H)-one span various fields:
Studies on the interactions of 2,4-bis(trifluoromethyl)quinolin-7(1H)-one with biological systems reveal its potential as a therapeutic agent. Interaction studies often focus on its binding affinity to specific receptors or enzymes involved in disease pathways. The trifluoromethyl groups enhance lipophilicity, allowing better penetration through cell membranes and increased bioavailability .
Several compounds share structural similarities with 2,4-bis(trifluoromethyl)quinolin-7(1H)-one. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Hydroxy-2-quinolone | Hydroxy group at position 4 | Known for its broad-spectrum antibacterial activity |
| 6-Trifluoromethylquinoline | Trifluoromethyl group at position 6 | Exhibits unique photophysical properties |
| 8-Hydroxyquinoline | Hydroxy group at position 8 | Used as a chelating agent in metal ion detection |
Uniqueness: The dual trifluoromethyl substitution in 2,4-bis(trifluoromethyl)quinolin-7(1H)-one distinguishes it from other quinoline derivatives by significantly enhancing its chemical stability and biological activity compared to compounds with single substitutions or different functional groups .
The Skraup condensation remains a cornerstone for synthesizing quinoline scaffolds. In the case of 2,4-bis(trifluoromethyl)quinolin-7(1H)-one, meta-trifluoromethylaniline and glycerol undergo condensation in sulfuric acid at elevated temperatures (120–160°C) to form 7-trifluoromethylquinoline intermediates. This step is critical for establishing the quinoline core, though challenges such as isomer formation (e.g., 5- vs. 7-substituted products) necessitate precise temperature control and reaction monitoring.
The nucleophilic substitution behavior of 2,4-bis(trifluoromethyl)quinolin-7(1H)-one exhibits remarkable site selectivity that is fundamentally governed by the electronic distribution within the quinoline framework. The presence of two strongly electron-withdrawing trifluoromethyl groups at positions 2 and 4 creates a highly polarized aromatic system that significantly enhances the electrophilic character of specific carbon centers [1] [2].
Computational analysis reveals that the carbon at position 4 displays the highest electrophilicity index (2.78), followed closely by position 2 (2.35), while positions 5, 6, and 8 show substantially lower values [1] [2]. This electronic bias translates directly into observed reaction rates, with nucleophilic attack at the carbon-4 position proceeding approximately 2.4 times faster than at position 2, and significantly faster than at other positions [3]. The activation energy for nucleophilic substitution follows an inverse relationship with electrophilicity, with position 4 requiring only 15.7 kilocalories per mole compared to 18.3 kilocalories per mole for position 2 [1].
The mechanism of nucleophilic substitution in this system proceeds through the formation of Meisenheimer complexes, where the negative charge developed upon nucleophile attack is stabilized by resonance delocalization onto the electron-withdrawing trifluoromethyl substituents [1]. The preferential attack at positions 2 and 4 can be rationalized through resonance structures that place the negative formal charge on the electronegative nitrogen atom of the quinoline ring [3]. This stabilization is not available for attack at positions 5, 6, or 8, explaining their significantly reduced reactivity.
Table 1: Nucleophilic Substitution Site Selectivity Data
| Position | Electrophilicity Index | Activation Energy (kcal/mol) | Substitution Rate (rel.) | Selectivity Factor |
|---|---|---|---|---|
| C-2 | 2.35 | 18.3 | 1.0 | High |
| C-4 | 2.78 | 15.7 | 2.4 | Very High |
| C-5 | 1.42 | 22.4 | 0.3 | Low |
| C-6 | 1.38 | 24.1 | 0.2 | Very Low |
| C-8 | 1.89 | 19.8 | 0.7 | Moderate |
Experimental studies using various nucleophiles including amines, thiols, and alcohols have consistently demonstrated this selectivity pattern [5] [6]. The reaction of N,N-dimethyl-2,4-bis(trifluoroacetyl)quinoline derivatives with nucleophiles proceeds with excellent regioselectivity, typically yielding greater than 90% of products resulting from attack at the most electrophilic positions [5]. The substituent effects on nucleophile reactivity follow predictable trends, with more basic nucleophiles showing enhanced reactivity due to their increased nucleophilicity.
Temperature effects on selectivity have been systematically investigated, revealing that higher temperatures can partially overcome the intrinsic electronic bias and lead to increased reaction at less favored positions [7]. However, even at elevated temperatures, the fundamental selectivity pattern remains intact, with positions 2 and 4 maintaining their kinetic preference. Solvent effects also play a crucial role, with polar aprotic solvents enhancing the reactivity difference between positions by better stabilizing the developing negative charge in the transition state .
The direct fluorination of 2,4-bis(trifluoromethyl)quinolin-7(1H)-one represents a significant advancement in aromatic fluorination methodology, particularly through the development of concerted nucleophilic aromatic substitution strategies that avoid the formation of high-energy Meisenheimer intermediates [1] [2]. Traditional nucleophilic fluorination of electron-deficient azaarenes faces fundamental challenges due to the thermodynamic instability of fluoride-containing Meisenheimer complexes, where fluoride elimination to regenerate the starting material is favored over hydride elimination to form the desired product [1].
The breakthrough in quinoline fluorination came through the development of an asynchronous concerted mechanism involving simultaneous fluoride-coupled electron transfer and proton abstraction [1] [2]. This process utilizes N-(chloromethyl)triethylenediamine radical cations (TEDA²⁺- F⁻) as the fluorinating species, which can transfer fluoride while simultaneously accepting an electron and facilitating proton removal [1]. The concerted nature of this transformation circumvents the problematic Meisenheimer intermediate, instead proceeding through a transition state where F⁻-e⁻-H⁺ transfer occurs in a coordinated fashion.
Computational studies reveal that this concerted mechanism operates with an activation energy of 18.3 kilocalories per mole, significantly lower than the 28.7 kilocalories per mole required for the stepwise mechanism involving Meisenheimer intermediate formation [1]. The reaction proceeds through initial formation of an ion pair between the protonated quinoline substrate and the TEDA²⁺- F⁻ species, followed by concerted fluoride attack, electron transfer, and deprotonation [1].
Table 2: Concerted Fluorination Mechanism Comparison
| Mechanism Type | Activation Barrier (kcal/mol) | Reaction Rate (s⁻¹) | Selectivity Ratio | Yield (%) |
|---|---|---|---|---|
| Concerted F⁻-e⁻-H⁺ | 18.3 | 4.20 × 10⁻³ | 15:1 | 78 |
| Stepwise Meisenheimer | 28.7 | 1.80 × 10⁻⁵ | 3:1 | 42 |
| Radical Chain | 12.4 | 2.10 × 10⁻² | 8:1 | 85 |
| Electrophilic Addition | 24.8 | 3.60 × 10⁻⁴ | 2:1 | 56 |
The selectivity of the concerted fluorination mechanism strongly favors the carbon-4 position over carbon-2 by a ratio of 15:1, reflecting the enhanced electrophilicity of this site due to the combined influence of the quinoline nitrogen and the adjacent trifluoromethyl substituent [1]. Kinetic isotope effect studies using deuterated substrates yield a value of 1.7, consistent with a mechanism where proton transfer is involved in the rate-determining step [1].
The photochemical activation of this fluorination system enables operation under mild conditions using visible light [8]. The photoinduced process generates fluorine and nitrogen radicals that can participate in the chain propagation cycle, as confirmed by electron paramagnetic resonance spectroscopy [8]. This approach provides excellent functional group tolerance and can be scaled up using continuous flow photochemical conditions [8].
Metal-free fluorination strategies have also been developed that utilize N-fluorobenzenesulfonimide (NFSI) and silane under visible light irradiation [8]. These systems demonstrate broad substrate compatibility and high functional group tolerance while maintaining the favorable selectivity patterns observed in other fluorination methods [8]. The environmental benefits of avoiding metal catalysts make these approaches particularly attractive for large-scale applications.
The redox chemistry of 2,4-bis(trifluoromethyl)quinolin-7(1H)-one is characterized by the formation of stable radical intermediates that play crucial roles in various functionalization reactions [9] [10] [11]. The compound exhibits well-defined oxidation and reduction potentials that enable selective generation of radical cation and radical anion species under controlled conditions [9] [11].
Electrochemical studies reveal that the neutral quinolinone undergoes one-electron oxidation at 1.42 volts versus saturated calomel electrode to generate a persistent radical cation species [11]. This radical cation exhibits significant spin density localization at the carbon-7 position (0.32), making it a reactive intermediate for subsequent functionalization reactions [11]. The radical cation can participate in carbon-heteroatom bond forming reactions, particularly with nitrogen-centered nucleophiles such as morpholine [11].
The one-electron reduction of the quinolinone occurs at -1.78 volts versus saturated calomel electrode, producing a radical anion with spin density distributed across the aromatic system [9]. This radical anion shows enhanced reactivity toward electrophilic species and can serve as a reducing agent in various transformations [9]. The stability of both radical species is enhanced by the electron-withdrawing trifluoromethyl substituents, which provide effective delocalization of the unpaired electron density.
Table 3: Redox Properties and Radical Intermediate Characteristics
| Species | Redox Potential vs SCE (V) | HOMO Energy (eV) | LUMO Energy (eV) | Spin Density at C7 |
|---|---|---|---|---|
| Quinolinone (neutral) | 1.42 | -6.8 | -2.1 | 0.00 |
| Quinolinone radical cation | 0.85 | -7.9 | -3.8 | 0.32 |
| Quinolinone radical anion | -1.78 | -5.2 | -1.4 | 0.28 |
| Trifluoromethyl radical | -0.92 | -8.4 | -3.2 | 0.00 |
| Hydroxyl radical | 2.31 | -9.1 | -4.7 | 0.00 |
Radical functionalization reactions can be initiated through various pathways, including photoinduced electron transfer, chemical oxidation, and electrochemical methods [10] [12]. α-Trifluoromethylated quinoline derivatives have been identified as effective photoinduced electron transfer donors that can initiate radical polymerization reactions [10]. These compounds function both as photosensitizer and electron transfer donor, directly reducing monomers without requiring additional initiating components [10].
The mechanism of radical generation involves single electron transfer from the excited quinoline derivative to an acceptor molecule, followed by subsequent radical propagation steps [10] [12]. Mechanistic investigations combining spectroscopic analysis and theoretical calculations confirm the generation of radical intermediates through this single electron transfer pathway [10]. The resulting radicals can undergo various bond-forming reactions, including carbon-carbon and carbon-heteroatom coupling processes.
Copper-catalyzed radical cross-coupling reactions represent another important class of transformations involving quinoline radical intermediates [12]. These reactions proceed through single-electron transfer mechanisms where copper complexes facilitate the generation of aryl radicals that can couple with quinoline substrates [12]. The process involves oxidative addition of copper to aryl halides, followed by single-electron transfer to generate the reactive radical species [12].
The hydroxyl radical represents one of the most reactive species in quinoline functionalization chemistry, with computational studies revealing preferential attack at different positions depending on the substitution pattern [13]. Density functional theory calculations indicate that hydroxyl radical attack at carbon-2 faces a significantly higher activation barrier (5.1 kilocalories per mole in solution) compared to attack at other positions, which proceed essentially without barrier [13]. This selectivity pattern differs from that observed in nucleophilic substitution, highlighting the distinct reactivity profiles of different radical species.
The acid-base chemistry of 2,4-bis(trifluoromethyl)quinolin-7(1H)-one is dominated by prototropic tautomerism involving the carbonyl group at position 7 and the quinoline nitrogen [14] [15] [16]. The compound exists primarily in the keto tautomeric form under physiological conditions, but can undergo tautomerization to enol, zwitterionic, and protonated forms depending on solution pH [14] [15].
The tautomerization process is significantly influenced by solvent effects and hydrogen bonding interactions [15]. In polar protic solvents, the enol form is relatively more stabilized through hydrogen bonding with solvent molecules, while in nonpolar solvents, the keto form predominates even more strongly [15]. The kinetic barrier for tautomerization is relatively high (approximately 38.8 kilocalories per mole in the gas phase and 37.4 kilocalories per mole in ethanol), indicating that the process is thermodynamically controlled rather than kinetically controlled under most conditions [14].
Table 4: Tautomeric Equilibrium and Acid-Base Properties
| Tautomeric Form | Relative Stability (kcal/mol) | pKa Value | Equilibrium Constant | Dominant pH Range |
|---|---|---|---|---|
| Keto (C7=O) | 0.0 | 6.8 | 1.00 × 10⁰ | 4-8 |
| Enol (C7-OH) | 8.4 | 9.2 | 2.30 × 10⁻⁶ | 10-12 |
| Zwitterionic | 12.7 | 4.1 | 8.90 × 10⁻¹⁰ | 2-3 |
| Protonated (N1-H⁺) | -15.2 | 2.3 | 4.20 × 10¹¹ | <1 |
Protonation of the quinoline nitrogen occurs with a pKa of 2.3, making the compound a weak base [14]. The protonated form is stabilized by 15.2 kilocalories per mole relative to the neutral keto tautomer, reflecting the basicity of the quinoline nitrogen [14]. At very low pH values (below 1), the protonated form becomes the dominant species in solution. The zwitterionic tautomer, where both protonation and deprotonation occur simultaneously, represents the least stable form and is only significant under very specific pH conditions [14].
Acid-catalyzed reactions of the quinolinone system often proceed through initial protonation at the quinoline nitrogen, which activates the ring toward nucleophilic attack [17] [18]. This activation is particularly important in Friedländer condensation reactions, where acid catalysis facilitates the formation of quinoline products from appropriate precursors [17]. Base-catalyzed transformations typically involve deprotonation at the carbon-7 position in the enol tautomer, generating a nucleophilic enolate species that can participate in various alkylation and condensation reactions [18].
The hydrogen bonding capabilities of both keto and enol tautomers enable the formation of metal complexes and supramolecular assemblies [15] [16]. The keto form can coordinate to metal centers through the carbonyl oxygen, while the enol form can act as both hydrogen bond donor and acceptor [15]. These interactions are crucial for the biological activity of quinolinone derivatives and their applications in materials science [16].
Temperature effects on tautomeric equilibria follow van't Hoff relationships, with higher temperatures generally favoring the entropically favored forms [14]. However, the large enthalpy difference between tautomers means that temperature has only a modest effect on the equilibrium position over normal temperature ranges [14]. Kinetic studies reveal that tautomerization rates are dramatically enhanced by the presence of catalytic amounts of acids or bases, which provide alternative pathways with lower activation barriers [19].